molecular formula C19H30O4 B14302523 2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid CAS No. 112109-71-4

2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid

Cat. No.: B14302523
CAS No.: 112109-71-4
M. Wt: 322.4 g/mol
InChI Key: XKBHDMMBULKESS-UHFFFAOYSA-N
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Description

2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid is a complex organic compound with the molecular formula C19H30O4. This compound is characterized by its unique structure, which includes a heptanoic acid backbone substituted with various functional groups, including a hydroxy group and multiple methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a heptanoic acid derivative with an appropriate alkyl halide, followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The hydroxy group can be introduced via selective oxidation of a precursor compound. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-7-(4-hydroxyphenoxy)-2-methylheptanoic acid
  • 2-Ethyl-7-(4-methoxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid
  • 2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-ethylheptanoic acid

Uniqueness

2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of multiple methyl groups on the phenoxy ring enhances its hydrophobicity, while the hydroxy group provides a site for hydrogen bonding. These features make it a valuable compound for various research applications .

Properties

CAS No.

112109-71-4

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

2-ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid

InChI

InChI=1S/C19H30O4/c1-6-19(5,18(21)22)10-8-7-9-11-23-16-12-13(2)17(20)15(4)14(16)3/h12,20H,6-11H2,1-5H3,(H,21,22)

InChI Key

XKBHDMMBULKESS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCCCOC1=C(C(=C(C(=C1)C)O)C)C)C(=O)O

Origin of Product

United States

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